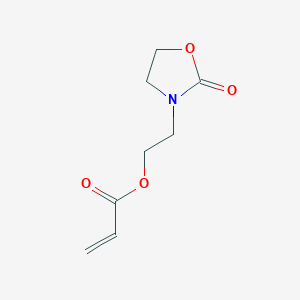

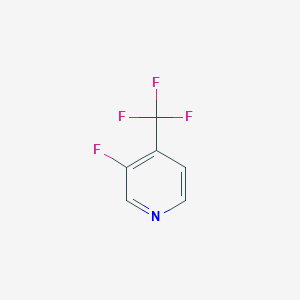

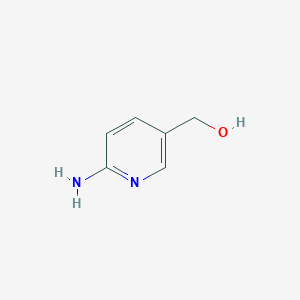

![molecular formula C₁₀H₁₅NO₃ B050500 8-甲基-3-氧代-8-氮杂双环[3.2.1]辛烷-2-羧酸甲酯 CAS No. 36127-17-0](/img/structure/B50500.png)

8-甲基-3-氧代-8-氮杂双环[3.2.1]辛烷-2-羧酸甲酯

描述

Synthesis Analysis

The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane, which is structurally related to the compound of interest, can be efficiently achieved from pyroglutamic acid using amide activation, involving reduction and cyclization of a nitroenamine intermediate (Singh et al., 2007). Another method reported involves the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides, highlighting the diversity in synthetic approaches (Yuan et al., 2023).

Molecular Structure Analysis

The molecular structure of derivatives of the compound has been explored using 1H and 13C NMR spectroscopy and X-ray diffraction. For example, the crystal structure of certain esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol has been determined, providing insights into the molecular conformation (Izquierdo et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving the 8-azabicyclo[3.2.1]octane scaffold often involve cycloaddition, as well as reactions under mild conditions allowing for good functional group tolerance. These reactions are crucial for creating various analogues and derivatives for further study (Yuan et al., 2023).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of compounds related to Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, can be deduced from their molecular structure and synthesis pathways. While specific studies on this compound's physical properties are less common, analyses of related structures provide a good foundation for understanding (Izquierdo et al., 1991); (Yuan et al., 2023).

Chemical Properties Analysis

The chemical properties such as reactivity, stability, and chemical transformations are closely tied to the compound's molecular framework and synthesis methods. The reported reactions and their conditions contribute to the understanding of its chemical behavior (Yuan et al., 2023); (Singh et al., 2007).

科学研究应用

Tropane 生物碱的合成

该化合物中含有 8-氮杂双环[3.2.1]辛烷骨架,它是 Tropane 生物碱家族的核心结构 . 该结构用于合成 Tropane 生物碱,这些生物碱表现出多种有趣的生物活性 .

对映选择性构建

针对以立体选择性方式制备这种基本结构的研究已引起世界各地许多研究小组的关注 . 立体化学控制是在生成 8-氮杂双环[3.2.1]辛烷结构的同一转化过程中直接实现的 .

杀线虫活性

由该分子衍生的化合物对松木线虫和根结线虫显示出杀线虫活性 . 这使得它成为开发新型环境友好、高效、毒性更低的杀线虫剂的潜在候选者 .

可卡因合成

2-甲氧羰基托品酮 (2-CMT) 是可卡因及其类似物合成中常用的有机中间体 . 至少到 1999 年,还没有发现任何反应路径能够在不利用 2-CMT 还原的情况下合成可卡因类化合物 .

Tropane 生物碱的生物合成

该化合物在 Tropane 生物碱的生物合成中起着至关重要的作用,Tropane 生物碱是有价值的次生植物代谢产物,主要以高浓度存在于茄科和古柯科植物中 .

进化意义

作用机制

Target of Action

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, also known as 2-carbomethoxy-3-tropinone, is a compound that is structurally related to the family of tropane alkaloids . The primary targets of tropane alkaloids are known to be various types of receptors in the nervous system .

Mode of Action

Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner . Tropane alkaloids typically bind to their target receptors, leading to changes in the receptor’s activity .

Biochemical Pathways

Tropane alkaloids, to which this compound is structurally related, are known to affect a variety of biochemical pathways, particularly those involved in neurotransmission .

Result of Action

Given its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmission .

属性

IUPAC Name |

methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEMSGQRTGSYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(=O)C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957545 | |

| Record name | 2-(Carbomethoxy)-3-tropinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36127-17-0 | |

| Record name | 2-(Carbomethoxy)-3-tropinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36127-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 36127-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Carbomethoxy)-3-tropinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of 2-carbomethoxy-3-tropinone in cocaine biosynthesis?

A1: 2-Carbomethoxy-3-tropinone is a crucial intermediate in the cocaine biosynthesis pathway within Erythroxylum coca plants. [, , ] It is not directly converted to cocaine, but rather undergoes a two-step transformation. First, it is reduced to methylecgonine by the enzyme methylecgonone reductase. [] This enzyme, belonging to the aldo-keto reductase family, exhibits high specificity for 2-carbomethoxy-3-tropinone and catalyzes the stereospecific reduction to form the 2-carbomethoxy-3β-tropine (methylecgonine) isomer. [] Subsequently, methylecgonine is esterified with benzoyl-CoA by a BAHD acyltransferase enzyme, yielding cocaine. []

Q2: How does the biosynthetic pathway of cocaine in Erythroxylum coca differ from that in Solanaceae plants?

A2: Interestingly, the tropinone reduction step in cocaine biosynthesis differs significantly between Erythroxylum coca (Erythroxylaceae) and plants from the Solanaceae family (e.g., Atropa belladonna). [] While Solanaceae species utilize short-chain dehydrogenase/reductase (SDR) enzymes for tropinone reduction, Erythroxylum coca employs an aldo-keto reductase (AKR), namely methylecgonone reductase. [] This distinction highlights an example of convergent evolution, where different enzyme families have evolved to catalyze similar reactions in separate lineages. []

Q3: What is the significance of the stereospecificity of methylecgonone reductase in cocaine biosynthesis?

A3: Methylecgonone reductase displays strict stereospecificity, exclusively reducing 2-carbomethoxy-3-tropinone to the 2-carbomethoxy-3β-tropine (methylecgonine) isomer. [] This specificity is crucial because only the (+) enantiomer of 2-carbomethoxy-3-tropinone is effectively converted to cocaine within the plant. [] The utilization of a stereospecific enzyme ensures the production of the correct enantiomer, ultimately contributing to the formation of biologically active cocaine.

Q4: Where in Erythroxylum coca plants is 2-carbomethoxy-3-tropinone primarily metabolized?

A4: The highest activity and expression levels of methylecgonone reductase, the enzyme responsible for metabolizing 2-carbomethoxy-3-tropinone, are observed in young, expanding leaves of Erythroxylum coca. [] This finding contrasts with tropane alkaloid biosynthesis in Solanaceae plants, where the process primarily occurs in root tissues. [] The distinct localization of enzymatic activity within different plant parts further underscores the independent evolution of tropane alkaloid biosynthesis pathways in these families.

Q5: How can 2-carbomethoxy-3-tropinone be used in synthetic chemistry?

A5: (R)-2-Carbomethoxy-3-tropinone serves as a valuable starting material in the synthesis of various diaryltropane derivatives, including those with potential pharmaceutical applications. [] For example, it can be chemically transformed into (R)-2-aryl-2-tropinone, which is a key intermediate in the synthesis of both (R)-2β,3β- and (R)-2α,3α-diaryltropanes. [] These compounds, particularly (R)-3β-(4-methylphenyl)-2β-phenyltropane (RTI-422), have been investigated for their binding affinity to dopamine, serotonin, and norepinephrine transporters, highlighting their potential as pharmacological tools or therapeutic leads. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

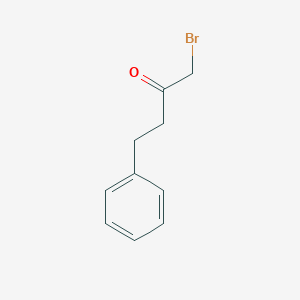

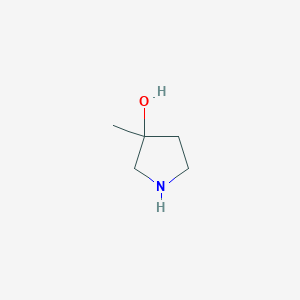

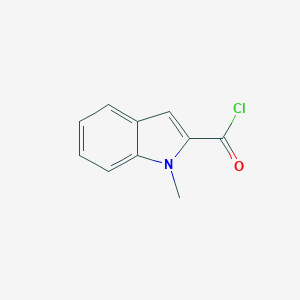

![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)

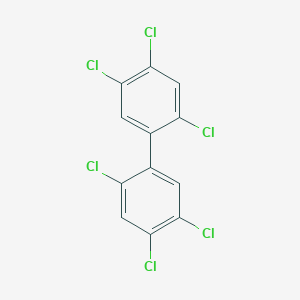

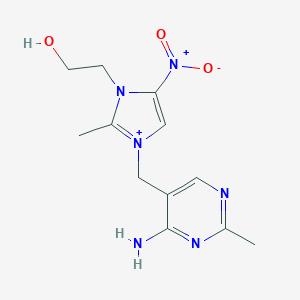

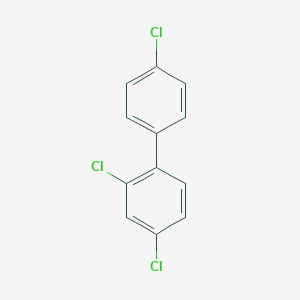

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B50419.png)